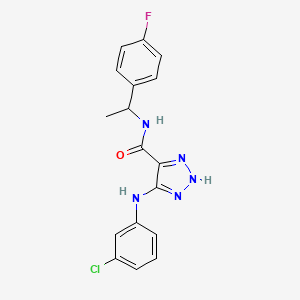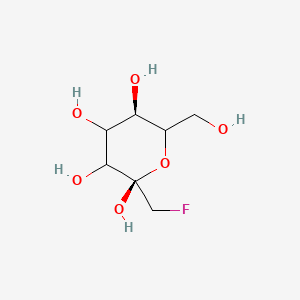
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a synthetic organic compound that belongs to the class of oxanes This compound is characterized by the presence of a fluoromethyl group and a hydroxymethyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluoromethyl group. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group into a suitable precursor molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in high yields. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxane ring can be reduced to form a more saturated compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the oxane ring can produce a more saturated oxane derivative.
Applications De Recherche Scientifique
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes involving fluorinated compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxymethyl group can participate in hydrogen bonding interactions, further influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2-(chloromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(2S,5R)-2-(bromomethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
(2S,5R)-2-(iodomethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with an iodomethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in (2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol imparts unique chemical properties, such as increased stability and altered reactivity, compared to its chlorinated, brominated, and iodinated counterparts. These properties make it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C7H13FO6 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2/t3?,4-,5?,6?,7+/m0/s1 |
Clé InChI |
WPIQISZVEADZMX-KHPQXQDYSA-N |
SMILES isomérique |
C(C1[C@@H](C(C([C@](O1)(CF)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102363.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14102366.png)
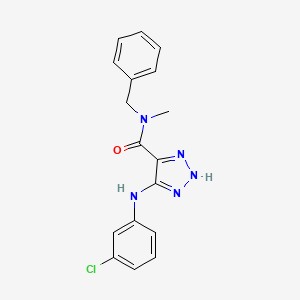
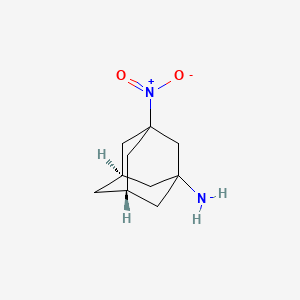
![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102393.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14102394.png)
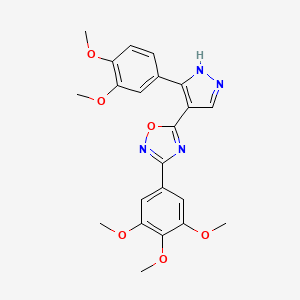
![6-(3-Methylbutyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14102406.png)
![N-(3-acetylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14102407.png)
![1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102427.png)
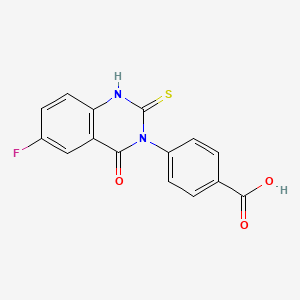
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B14102442.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102445.png)
